Neurotensin, arg(9)-

CAS No.: 63770-62-7

Cat. No.: VC17026682

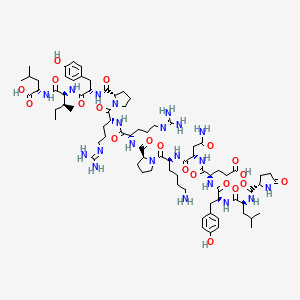

Molecular Formula: C78H121N21O20

Molecular Weight: 1672.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63770-62-7 |

|---|---|

| Molecular Formula | C78H121N21O20 |

| Molecular Weight | 1672.9 g/mol |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52+,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 |

| Standard InChI Key | PCJGZPGTCUMMOT-NOEGPRPMSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 |

| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |

Introduction

Structural and Functional Significance of Arg(9) in Neurotensin

The Arg(8)-Arg(9) dipeptide sequence in NT(8–13) is critical for electrostatic interactions with NTS1R’s extracellular loop 2 (ECL2) and transmembrane domain 3 (TM3). Crystallographic studies reveal that Arg(9) forms a salt bridge with Glu(356) in TM3, stabilizing the active receptor conformation . Proteolytic cleavage at the Arg(8)-Arg(9) bond by metalloendopeptidases represents a primary inactivation mechanism, generating NT(1–8) and NT(9–13) fragments .

Substitution of Arg(9) with 2,4-diaminobutyric acid (DAB) reduces peptide degradation by 40% in rat plasma while maintaining 60% of native NT(8–13)’s binding affinity . This modification shortens the side chain by one methylene group, altering steric interactions with ECL2 without compromising cationic charge.

Arg(9) Substitution Strategies and Receptor Affinity

Non-Natural Amino Acid Incorporation

Systematic replacement of Arg(9) with homologs demonstrates that side-chain length and cationic character are paramount for NTS1R binding:

| Analog | Side Chain Length (Å) | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| NT(8–13) | 6.2 | 0.12 ± 0.03 | |

| [DAB(9)]NT(8–13) | 5.1 | 0.20 ± 0.05 | |

| [HArg(9)]NT(8–13) | 6.5 | 0.18 ± 0.04 | |

| [Orn(9)]NT(8–13) | 5.8 | 0.45 ± 0.12 |

Homolysine (Hlys) at position 9 increases lipophilicity (cLogP +0.7) but reduces affinity by 3-fold due to elongated side-chain geometry . N-methylation of Arg(9) improves proteolytic resistance against trypsin-like proteases by 15-fold while retaining subnanomolar affinity (Ki = 0.3 nM) .

Metabolic Stability of Arg(9)-Modified Analogs

Modifications at Arg(9) synergize with backbone stabilization strategies:

-

Plasma Half-Life (Human):

N-methylation at Arg(9) hinders cleavage by metalloendopeptidases (IC50 = 0.6 μM for NT(1–8) formation inhibition) . Macrocyclization between Arg(9) and Tyr(11) via ring-closing metathesis improves stability 20-fold while maintaining agonist efficacy (EC50 = 7.8 nM vs. 2.1 nM for NT(8–13)) .

Pharmacological Effects of Arg(9) Variants

Gastrointestinal Motility

In rat stomach strips, [DAB(9)]NT(8–13) elicits 80% of native NT’s contractile response at 1.3 × 10⁻⁸ M, resistant to bradykinin-induced desensitization . Cimetidine (4 × 10⁻⁵ M) inhibits NT-mediated atrial contractions by 37%, suggesting histamine receptor crosstalk .

Analgesic Activity

Intrathecal administration of [N-Me-Arg(9)]NT(8–13) prolongs analgesia in murine models (ED50 = 0.8 nmol vs. 0.5 nmol for NT(8–13)), correlating with reduced cleavage by spinal peptidases .

Therapeutic Applications in Oncology

NTS1R overexpression in pancreatic (75% of PDAC) and prostate cancers (62% of metastatic cases) drives exploration of radiolabeled Arg(9) analogs:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume